molecular formula C12H8ClNO4 B1613931 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine CAS No. 898785-79-0

2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine

Cat. No.: B1613931
CAS No.: 898785-79-0
M. Wt: 265.65 g/mol
InChI Key: UFOVIWXHOAHIHZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃): The spectrum exhibits distinct signals for aromatic protons. The pyridine proton at position 6 appears as a doublet (δ 8.45 ppm, J = 5.2 Hz), while the furan ring protons resonate as two doublets: δ 7.38 ppm (J = 3.6 Hz) for H-4 and δ 6.78 ppm (J = 3.6 Hz) for H-3. The methoxy group (-OCH₃) produces a singlet at δ 3.92 ppm.

¹³C NMR (126 MHz, CDCl₃): Key signals include the carbonyl carbons of the furoyl (δ 168.2 ppm) and methoxycarbonyl (δ 165.4 ppm) groups. The pyridine carbons resonate between δ 148.1 ppm (C-2) and δ 123.5 ppm (C-6), while the furan carbons appear at δ 158.3 ppm (C-2) and δ 112.4 ppm (C-5).

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (ATR, cm⁻¹): Strong absorption at 1725 cm⁻¹ corresponds to the ester C=O stretch of the methoxycarbonyl group. The furoyl C=O appears at 1698 cm⁻¹, while the pyridine ring’s C=N vibration is observed at 1580 cm⁻¹. Bands at 1245 cm⁻¹ and 1102 cm⁻¹ are attributed to C-O-C asymmetric and symmetric stretching in the ester group.

Vibrational Mode Frequency (cm⁻¹) Assignment
ν(C=O) ester 1725 Methoxycarbonyl carbonyl stretch
ν(C=O) furoyl 1698 Furoyl carbonyl stretch
ν(C=N) pyridine 1580 Pyridine ring stretching
ν(C-O-C) asymmetric 1245 Ester group asymmetric stretching

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 265.65 [M]⁺. Key fragments include:

  • m/z 230.08 [M-Cl]⁺ (loss of chlorine atom)
  • m/z 185.12 [M-C₃H₄O₃]⁺ (cleavage of the methoxycarbonyl-furoyl group)
  • m/z 122.05 [C₅H₄ClN]⁺ (pyridine-chlorine fragment).

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. The pyridine and furan rings are nearly coplanar, with a dihedral angle of 8.2° between them. The methoxycarbonyl group adopts an s-cis conformation relative to the furan oxygen, stabilized by a weak intramolecular C-H···O hydrogen bond (2.48 Å).

Key crystallographic parameters:

  • Unit cell dimensions: a = 7.82 Å, b = 10.45 Å, c = 12.67 Å, β = 98.4°
  • Density: 1.373 g/cm³
  • R factor: 0.042.

Properties

IUPAC Name

methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4/c1-17-12(16)9-5-4-8(18-9)10(15)7-3-2-6-14-11(7)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVIWXHOAHIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642154
Record name Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-79-0
Record name Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination Step: Preparation of 2-Chloropyridine Derivatives

The chlorination of pyridine derivatives to yield 2-chloropyridine intermediates is a critical step. Two main approaches are documented:

Method Reagents Conditions Notes
Chlorination with Thionyl Chloride or Phosphorus Pentachloride SOCl₂, PCl₅ Controlled temperature (-5 to 25 °C) Avoids over-chlorination; requires careful temperature control to maximize yield
Chlorination using Bis(trichloromethyl)carbonate with Pyridine N-oxide Bis(trichloromethyl)carbonate, organic base 0 to 75 °C Environmentally friendly, reduces toxic by-products like SO₂; milder conditions with high chlorination efficiency

The latter method, involving bis(trichloromethyl)carbonate and pyridine N-oxide, is notable for its higher yield and reduced environmental impact, making it a preferred approach in modern synthesis.

Cyclization and Chloromethylation for Intermediate Formation

For the synthesis of intermediates like 2-chloro-5-chloromethylpyridine, which can be further transformed into the target compound, innovative cyclization and chlorination methods have been developed:

  • Chlorination Addition: Intermediate compounds (e.g., cyclopentadiene derivatives) are chlorinated in the presence of solvents like N,N-dimethylformamide (DMF) at low temperatures (-5 to 25 °C) with controlled chlorine gas introduction.
  • Cyclization Reaction: The chlorinated intermediate solution is subjected to cyclization in solvents such as toluene or chlorobenzene, with catalysts like organic bases or hydrogen halides. Chlorinating agents such as phosphorus oxychloride or thionyl chloride are added dropwise, and the reaction proceeds until residual intermediates fall below 0.5%, followed by quenching, extraction, and purification steps.

This method yields high-purity 2-chloro-5-chloromethylpyridine (>95%) and avoids the formation of undesired by-products by fine-tuning reaction parameters.

Industrial Production Considerations

Industrial-scale synthesis focuses on:

  • Optimization of reaction conditions: Precise temperature control, stoichiometric reagent addition, and catalyst use to maximize yield.
  • Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity.
  • Environmental impact: Preference for safer chlorinating agents (e.g., bis(trichloromethyl)carbonate) to minimize hazardous waste.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Outcome
1. Chlorination of Pyridine Electrophilic Chlorination Thionyl chloride, PCl₅, or bis(trichloromethyl)carbonate -5 to 75 °C, organic solvents (DMF, petroleum ether) 2-Chloropyridine intermediate with high yield
2. Chloromethylation & Cyclization Chlorination Addition + Cyclization Chlorine gas, DMF, toluene, phosphorus oxychloride -5 to 120 °C, controlled addition 2-Chloro-5-chloromethylpyridine, purity >95%
3. Furoyl Group Attachment Nucleophilic substitution or Acylation Furoyl derivatives, bases (NaOMe, KOtBu), Lewis acids Mild to moderate heating, organic solvents 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine

Research Findings and Notes

  • The use of bis(trichloromethyl)carbonate as a chlorinating agent offers a safer and more environmentally benign alternative to traditional reagents, with high chlorination efficiency and reduced toxic waste.
  • Controlled chlorination and cyclization steps minimize by-products, improving yield and purity, which is critical for pharmaceutical and biological applications.
  • The chlorine atom on the pyridine ring is a versatile site for further functionalization, enabling the synthesis of various derivatives with potential biological activity.
  • Industrial processes emphasize scalability, environmental safety, and product purity, employing optimized reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The furoyl moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Ester hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Ester hydrolysis: 2-Chloro-3-(5-carboxy-2-furoyl)pyridine.

    Oxidation and reduction: Various oxidized or reduced derivatives of the furoyl moiety.

Scientific Research Applications

2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furoyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Primary Applications
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine* C₁₃H₉ClN₂O₅ 308.67 (calculated) N/A 5-Methoxycarbonyl furoyl, Cl Inferred: Pharmaceuticals
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine C₁₀H₈ClN₃O 221.64 N/A Cyclopropyl-oxadiazole, Cl Building block for drug discovery
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.54 N/A CF₃, Cl Agrochemicals, Pharmaceuticals
2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine C₁₃H₁₈ClNO₂Si 283.83 N/A Dimethoxymethyl, TMS-ethynyl, Cl Synthetic intermediate
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) C₆H₃Cl₄N 230.90 N/A CCl₃, Cl Soil nitrification inhibitor

*Note: Data for the target compound is inferred due to lack of direct evidence.

Key Observations:

Substituent Diversity: The methoxycarbonyl furoyl group in the target compound introduces ester functionality, which may enhance solubility and bioactivity compared to non-polar substituents like trifluoromethyl (CF₃) . Halogenated derivatives (e.g., Cl, CF₃) are common in agrochemicals due to their stability and resistance to metabolic degradation .

Physicochemical Properties: Molecular weight: The target compound (308.67 g/mol) is heavier than simpler analogs like 2-chloro-3-(trifluoromethyl)pyridine (181.54 g/mol), likely due to the bulky furoyl group. Higher molecular weight may influence pharmacokinetics .

Stability and Reactivity Trends

  • Electron-Withdrawing Groups : The trifluoromethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions . In contrast, the methoxycarbonyl furoyl group may direct reactivity toward ester hydrolysis or transesterification.

Biological Activity

2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound contains a chloro group at the second position and a furoyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for elucidating its potential applications in medicinal chemistry.

  • Chemical Formula: C12H10ClNO4
  • CAS Number: 898785-79-0
  • Molecular Weight: 273.67 g/mol
  • Melting Point: Not specified in available literature.
  • Solubility: Soluble in organic solvents, specifics not provided.

The structure of this compound is characterized by the presence of both a chloro group and a methoxycarbonyl group, which may contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various pyridine derivatives possess potent effects against both Gram-positive and Gram-negative bacteria. The presence of the furoyl moiety may enhance this activity by facilitating interactions with bacterial cell membranes or metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Pyridine derivatives are known to interact with various enzymes, including histone deacetylases (HDACs), which play a critical role in gene regulation and cancer progression. Inhibitors of HDACs can lead to increased acetylation of histones, thereby influencing gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A comparative study assessed the antibacterial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Enzyme Interaction Studies :
    • In vitro assays revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer. The compound demonstrated a dose-dependent inhibition of HDAC activity in cultured cancer cells, suggesting its potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves binding to active sites on target enzymes or receptors, potentially altering their activity. The chloro group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialModerate activity against bacteria
Enzyme InhibitionInhibition of HDACs
AnticancerInduces apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. For example:

Chlorination : Introduce the chloro group at the 2-position via electrophilic substitution using POCl₃ or PCl₃ under reflux conditions (common for pyridine chlorination, as seen in analogous compounds ).

Furoyl Group Attachment : Use a coupling agent like DCC (dicyclohexylcarbodiimide) to conjugate the 5-methoxycarbonyl-2-furoyl moiety to the pyridine core. This step may require anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .

  • Validation : Monitor intermediates via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :
  • Hazard Mitigation : Based on structurally related chloropyridines (e.g., 5-Amino-2-chloro-3-methylpyridine ), this compound likely poses risks of skin irritation (Skin Irrit. Category 2) and respiratory sensitization. Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal services, as recommended for chlorinated pyridines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :
  • Step 1 : Compare experimental 1H^1H-/13C^{13}C-NMR data with DFT calculations (B3LYP/6-31G* level). For example, in fluorinated pyridines, discrepancies in aromatic proton shifts often arise from solvent effects or conformational flexibility .
  • Step 2 : Perform X-ray crystallography to resolve ambiguities. Crystal structures of related compounds (e.g., 4-(2-Fluorophenyl)pyridine derivatives) reveal how substituent orientation impacts electronic environments .
  • Case Study : For 2-Chloro-5-methylpyridine, torsional strain between the chloro and methyl groups alters NMR coupling constants; similar analysis applies here .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Methodological Answer :
  • Condition Screening : Test stability under varying temperatures (-20°C, 4°C, RT) and atmospheres (N₂ vs. air). For moisture-sensitive analogs (e.g., boronic esters), desiccants like silica gel are critical .
  • Degradation Analysis : Use LC-MS to identify decomposition products. For example, hydrolysis of the methoxycarbonyl group may generate carboxylic acid derivatives, detectable via negative-ion mode MS .

Q. How can researchers design SAR studies for this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the furoyl group (e.g., replacing methoxycarbonyl with amides) and assess activity via in vitro assays (e.g., enzyme inhibition).
  • Computational Modeling : Perform docking studies using PyRx or AutoDock to predict binding affinities to target proteins (e.g., kinases), as demonstrated for oxazolo-pyridine derivatives .
  • Data Validation : Cross-reference experimental IC₅₀ values with QSAR models to validate structural contributions to activity .

Data Analysis and Experimental Design

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC-DAD : Use a reversed-phase C18 column with gradient elution (acetonitrile:0.1% formic acid). For chlorinated pyridines, retention times typically range 8–12 minutes at 254 nm .
  • LC-MS/MS : Employ ESI+ mode for ionization. Monitor fragments at m/z corresponding to the chloro-pyridine core (e.g., [M+H]⁺ ~265–300 Da) and furoyl group (~121 Da) .

Q. How should researchers address low yields in the final coupling step?

  • Methodological Answer :
  • Parameter Optimization :
  • Temperature : Increase to 80–100°C to enhance reaction kinetics (if thermally stable).
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-type couplings, as used in 3-fluoropyridine syntheses .
  • Side-Reaction Mitigation : Add molecular sieves to scavenge water, which can hydrolyze the methoxycarbonyl group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine
Reactant of Route 2
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2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine

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